Liquidambaric lactone

Descripción general

Descripción

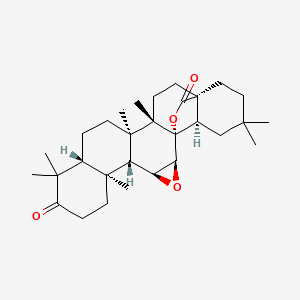

Liquidambaric lactone is a compound isolated from Euonymus grandiflorus Wall . It is a natural product of the triterpenoid class .

Synthesis Analysis

Liquidambaric lactone is a potent inhibitor of TRAF2 for cancer therapy . Microscale thermophoresis (MST) assay was used to screen a panel of pentacyclic triterpenoids . Cellular thermal shift assay (CETSA) was used to confirm target engagement in living cells .Molecular Structure Analysis

The structure of Liquidambaric lactone was elucidated and characterized on the basis of IR, MS, 1H, and 13C NMR spectral data and X-ray diffraction analysis .Chemical Reactions Analysis

Liquidambaric lactone is a potent inhibitor of TRAF2 for cancer therapy . It has been reported that a pentacyclic triterpenoid compound liquidambaric acid (LDA) inhibits Wnt/β-catenin signaling via targeting TRAF2 .Physical And Chemical Properties Analysis

Liquidambaric lactone has a molecular weight of 468.67 . Its CAS number is 185051-75-6 .Aplicaciones Científicas De Investigación

Cancer Therapy: Inhibition of TRAF2

Liquidambaric lactone: has been identified as a potent inhibitor of Tumor necrosis factor (TNF) receptor-associated factor 2 (TRAF2) . This is particularly significant in the context of colon cancer, where TRAF2 is a known oncogenic regulator of Wnt/β-catenin signaling . Studies have shown that Liquidambaric lactone can selectively target TRAF2, disrupting its interaction with β-catenin and thereby inhibiting the signaling pathway that is crucial for the progression of colon cancer .

Molecular Biology: CRISPR/Cas9 Studies

In molecular biology, Liquidambaric lactone’s role has been explored using CRISPR/Cas9 knockout HCT116 cells . This advanced genetic tool has been employed to assess the necessity of TRAF2 for the inhibition of cancer by Liquidambaric lactone. The findings suggest that the depletion of TRAF2 blocks the compound’s ability to inhibit Wnt signaling and cancer cell growth .

Biochemistry: Anti-Angiogenic Properties

Research in biochemistry has revealed that Liquidambaric lactone exhibits anti-angiogenic properties . It can significantly inhibit VEGF-induced proliferation of endothelial cells and effectively reduce VEGF-induced cell migration. This suggests a potential role for Liquidambaric lactone in the treatment of diseases where angiogenesis plays a critical role, such as various forms of cancer.

Pharmacology: Drug Affinity and Stability

Liquidambaric lactone has been studied for its drug affinity and stability using techniques like Microscale Thermophoresis (MST) and Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry . These studies are crucial for understanding how Liquidambaric lactone interacts with its targets at a molecular level and for assessing its potential as a therapeutic agent.

Traditional Medicine: Reassessment of Applications

The traditional applications of compounds related to Liquidambaric lactone, such as in the treatment of breast diseases in Chinese medicine, are being reassessed . Studies suggest that the anti-breast cancer effects of triterpenoids might necessitate a reevaluation of their use in promoting lactation, as they might inhibit rather than promote this process.

Cell Signaling: Wnt/β-Catenin Pathway

Liquidambaric lactone’s impact on cell signaling pathways, particularly the Wnt/β-catenin pathway , is a significant area of research . By targeting TRAF2, Liquidambaric lactone disrupts a critical complex involved in colon cancer cell signaling, providing insights into the development of targeted cancer therapies.

Mecanismo De Acción

Target of Action

Liquidambaric lactone primarily targets the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) . TRAF2 is a positive regulator of Wnt/β-catenin signaling in colon cancer .

Mode of Action

Liquidambaric lactone inhibits oncogenic Wnt/β-catenin signaling through its direct interaction with TRAF2 . Mechanistically, TRAF2 positively regulates Wnt signaling by interacting with the N-terminal of β-catenin via its TRAF-C domain . This interaction is disrupted in the presence of Liquidambaric lactone . Particularly, a TRAF2/β-catenin/TCF4/TNIK complex is present in colon cancer cells, where TRAF2/β-catenin and β-catenin/TCF4 interactions are disrupted upon Liquidambaric lactone treatment .

Biochemical Pathways

The primary biochemical pathway affected by Liquidambaric lactone is the Wnt/β-catenin signaling pathway . This pathway is a well-established driver of colon cancer . By targeting TRAF2, Liquidambaric lactone disrupts the formation of a TRAF2/β-catenin/TCF4/TNIK complex, thereby inhibiting the Wnt/β-catenin signaling pathway .

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by Liquidambaric lactone results in the disruption of colon cancer cell growth . It has been observed that Liquidambaric lactone shows much stronger inhibition of colon cancer cells than its analogue, Liquidambaric acid, in colony formation assays . The inhibition of cancer by Liquidambaric lactone has also been confirmed in xenograft mice .

Safety and Hazards

Propiedades

IUPAC Name |

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBPBZOVWXRTA-PNZWHSTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Liquidambaric lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Liquidambaric lactone?

A1: Liquidambaric lactone has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, Liquidambaric lactone may interfere with these pathways, ultimately leading to anti-cancer effects.

Q2: What is known about the structural characteristics of Liquidambaric lactone?

A2: Liquidambaric lactone is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].

Q3: Where has Liquidambaric lactone been found in nature?

A3: Liquidambaric lactone has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].

Q4: Has Liquidambaric lactone shown activity against any diseases?

A4: While research is ongoing, one study identified Liquidambaric lactone as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained Liquidambaric lactone, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.

Q5: What are the limitations of the current research on Liquidambaric lactone?

A5: Current research on Liquidambaric lactone is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)